molecular formula C7H13NO B14033842 5-Methyl-4-oxa-7-azaspiro[2.5]octane

5-Methyl-4-oxa-7-azaspiro[2.5]octane

Cat. No.: B14033842
M. Wt: 127.18 g/mol
InChI Key: SPYOOWYIYAFFPD-UHFFFAOYSA-N
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Description

4-Oxa-7-azaspiro[2.5]octane,5-methyl-: is a heterocyclic compound that features a unique spiro structure, incorporating both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxa-7-azaspiro[2.5]octane,5-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Substitution Reaction: Starting with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, a substitution reaction is carried out to introduce the necessary functional groups.

    Hydrogenation: The intermediate product undergoes hydrogenation to reduce specific bonds and prepare it for cyclization.

    Cyclization: The cyclization step forms the spiro structure, incorporating the oxygen and nitrogen atoms into the ring system.

    Reduction: Finally, a reduction step is performed to obtain the desired 4-Oxa-7-azaspiro[2.5]octane,5-methyl- compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium iodide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated spiro compounds.

    Substitution: Formation of halogenated spiro derivatives.

Scientific Research Applications

Chemistry: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals .

Medicine: Medicinal chemistry applications include the exploration of this compound as a potential therapeutic agent. It has been investigated for its activity against various biological targets, including enzymes and receptors .

Industry: In the industrial sector, 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of 4-Oxa-7-azaspiro[2.5]octane,5-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

  • 4-Oxa-7-azaspiro[2.5]octane hydrochloride
  • 2-Azaspiro[3.4]octane

Comparison: 4-Oxa-7-azaspiro[2.5]octane,5-methyl- is unique due to its specific substitution pattern and spiro structure. Compared to 4-Oxa-7-azaspiro[2.5]octane hydrochloride, the methyl substitution provides different chemical properties and reactivity. Similarly, 2-Azaspiro[3.4]octane lacks the oxygen atom in the ring, leading to different chemical behavior and applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-methyl-4-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C7H13NO/c1-6-4-8-5-7(9-6)2-3-7/h6,8H,2-5H2,1H3

InChI Key

SPYOOWYIYAFFPD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CC2

Origin of Product

United States

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